3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

Description

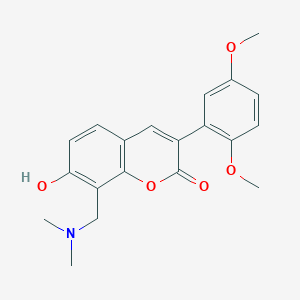

3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The coumarin core (2H-chromen-2-one) is substituted at position 3 with a 2,5-dimethoxyphenyl group, at position 8 with a dimethylaminomethyl moiety, and at position 7 with a hydroxyl group.

The molecular formula is C₂₀H₂₁NO₅ (calculated molecular weight: 379.4 g/mol), distinguishing it from simpler coumarins by its nitrogen-containing substituent and multiple oxygen functionalities. Such modifications are frequently employed to modulate binding affinity in biological targets or to facilitate crystallization for structural studies.

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21(2)11-16-17(22)7-5-12-9-15(20(23)26-19(12)16)14-10-13(24-3)6-8-18(14)25-4/h5-10,22H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSPNTGOODOKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=C(C=CC(=C3)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one, also known by its CAS number 859670-17-0, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a chromen-2-one core and incorporates various functional groups that may contribute to its pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Activity

Research indicates that derivatives of the chromen-2-one structure, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate high activity against bacteria such as Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .

| Compound | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | Low |

| This compound | TBD | TBD |

Inhibition of Monoamine Oxidase (MAO)

A significant area of research focuses on the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds with a similar chromen-2-one scaffold have been evaluated for their ability to inhibit MAO-B specifically. In vitro studies suggest that modifications to the structure can enhance inhibitory potency, with some derivatives showing IC50 values in the nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the chromen core. A detailed SAR analysis indicates that specific functional groups can significantly enhance or reduce biological activity. For example, the presence of a dimethylamino group has been associated with increased potency against MAO-B .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluating a series of coumarin derivatives found that those with similar structural motifs to this compound exhibited enhanced antimicrobial activity compared to their simpler counterparts. The study concluded that further modifications could lead to even more potent antimicrobial agents.

- MAO Inhibition Study : Another case study focused on the inhibitory effects of various coumarin derivatives on MAO-B. It was found that certain structural modifications led to a significant increase in inhibition rates, suggesting that compounds like this compound could be developed as potential therapeutic agents for neurodegenerative diseases where MAO-B plays a role.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations :

Substituent Positioning : The target compound’s 2,5-dimethoxyphenyl group at position 3 is structurally analogous to 25H-NBOH’s 2,5-dimethoxyphenethylamine core, though the latter lacks a coumarin scaffold . This substituent may confer similar electronic effects (e.g., enhanced π-π stacking) but divergent bioactivity due to scaffold differences.

Nitrogen-Containing Groups: The dimethylaminomethyl group at position 8 contrasts with the dimethylamino propenoyl chain in the coumarin derivative from .

Hydroxyl vs. Prenyl Groups : Neobavaisoflavone’s prenyl group at position 3 enhances lipophilicity, whereas the target’s 2,5-dimethoxyphenyl group balances hydrophilicity and aromaticity. This difference could influence membrane permeability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.